molecular formula C14H20N2O3 B3147770 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propanoic acid CAS No. 631090-80-7

3-[4-(3-Methoxyphenyl)piperazin-1-yl]propanoic acid

Cat. No. B3147770
CAS RN: 631090-80-7
M. Wt: 264.32 g/mol
InChI Key: VJQUTRDUXKPESF-UHFFFAOYSA-N
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Description

3-[4-(3-Methoxyphenyl)piperazin-1-yl]propanoic acid, also known as MPPA, is a piperazine derivative. Piperazines are one of the most important classes of chemical compounds due to their many pharmacological properties. They consist of a six-membered ring and contain two nitrogen atoms in opposite positions .


Synthesis Analysis

The compound was synthesized and characterized using spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations were performed using the DFT method with the B3LYP functional and the 6–311++G (d,p) basis set .


Molecular Structure Analysis

The geometric parameters and spectroscopic data obtained from the DFT calculations were in high agreement with the experimental results . There are no intramolecular interactions in the molecular structure of the compound .


Chemical Reactions Analysis

The HOMO–LUMO energy gap was calculated at 5.19 eV, while this value was experimentally found at 4.26 eV from the UV–Vis absorption spectrum . This suggests that the synthesized structure has low reactivity and a tendency to be stable .


Physical And Chemical Properties Analysis

The compound has very good nonlinear optical properties . The first hyperpolarizability value was calculated to be 25 times greater than that of the urea used for comparison . The change in the values of calculated thermodynamic properties depending on the temperature change shows that the thermodynamic system of the structure changed .

Scientific Research Applications

Structural and Spectroscopic Characterization

This compound has been synthesized and characterized using spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations were performed using the DFT method with the B3LYP functional and the 6–311++G (d,p) basis set . The geometric parameters and spectroscopic data obtained from the DFT calculations were found to be in high agreement with the experimental results .

Electronic Properties

The HOMO–LUMO energy gap was calculated at 5.19 eV, while this value was experimentally found at 4.26 eV from the UV–Vis absorption spectrum . This synthesized structure has low reactivity and a tendency to be stable . The electronic properties such as MEP, Fukuki functions, and charge analyses were also investigated .

Nonlinear Optical Properties

The first hyperpolarizability value was calculated to be 25 times (9.27×10 –30 esu) greater than that of the urea used for comparison . Therefore, it has very good nonlinear optical properties .

Thermodynamic Properties

The thermodynamic properties such as heat capacity, entropy, enthalpy change, and Gibbs free energy of the title complex were investigated . The change in the values of calculated thermodynamic properties depending on the temperature change shows that the thermodynamic system of the structure changed .

Biological Activity

Antimicrobial activity studies were carried out to evaluate the biological activity of this synthesized complex . The experimental results were supported by molecular docking studies, and the toxicological and physicochemical properties of the complex were investigated .

Antifungal Activity

The results reveal that these compounds have no antifungal activity against C. galibrata clinical isolates (1 and 2), and C. albicans ATCC 10231 . However, 9a and 9d display fungicidal activity against C. galibrata ATCC 15126 strain .

Mechanism of Action

Target of Action

A related compound, aripiprazole, forms a bond with the asp116 residue . This suggests that 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propanoic acid may interact with similar targets.

Biochemical Pathways

Given its potential interaction with similar targets as aripiprazole , it may influence similar biochemical pathways.

Result of Action

It’s noted that related compounds have shown antifungal activity against certain strains , suggesting that this compound may have similar effects.

Safety and Hazards

Antimicrobial activity studies were carried out to evaluate the biological activity of this synthesized complex . The experimental results were supported by molecular docking studies, and the toxicological and physicochemical properties of the complex were investigated .

properties

IUPAC Name

3-[4-(3-methoxyphenyl)piperazin-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-19-13-4-2-3-12(11-13)16-9-7-15(8-10-16)6-5-14(17)18/h2-4,11H,5-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQUTRDUXKPESF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(3-Methoxyphenyl)piperazin-1-yl]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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